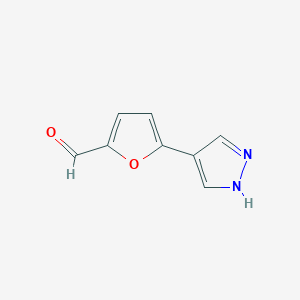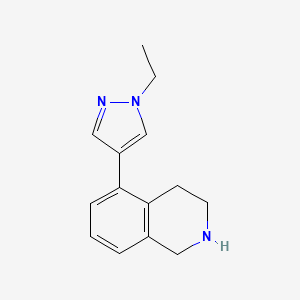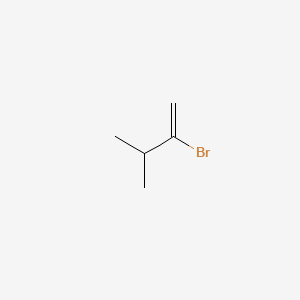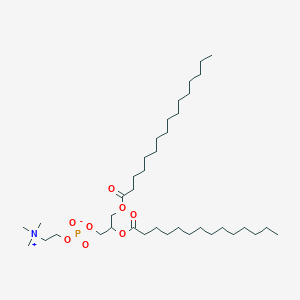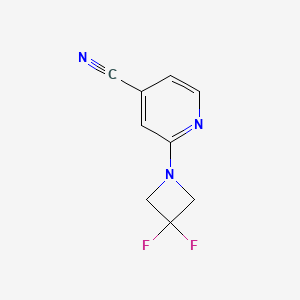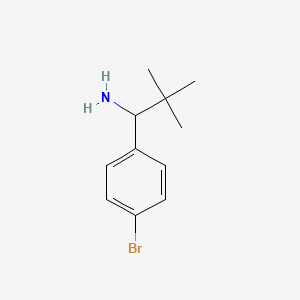
(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-溴苯基)-2,2-二甲基丙烷-1-胺是一种有机化合物,化学式为C11H16BrN。它是一种手性胺,这意味着它具有特定的原子三维排列,无法与其镜像重叠。该化合物以其苯环上连接的溴原子以及进一步连接到二甲基丙烷-1-胺基团的特征。
准备方法
合成路线和反应条件
(1S)-1-(4-溴苯基)-2,2-二甲基丙烷-1-胺的合成通常涉及以下步骤:
溴化: 起始原料4-溴苯基在铁或溴化铝等催化剂存在下用溴溴化。
胺化: 然后在受控条件下,将溴化产物用合适的胺源(如氨或胺衍生物)胺化,以得到所需的胺化合物。
工业生产方法
该化合物的工业生产可能涉及大规模的溴化和胺化工艺,利用连续流反应器以确保高效且一致的生产。 反应条件(如温度、压力和催化剂浓度)已优化,以最大限度地提高产率和纯度。
化学反应分析
反应类型
(1S)-1-(4-溴苯基)-2,2-二甲基丙烷-1-胺会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化,形成相应的氧化物。
还原: 还原反应可以使用氢化铝锂等还原剂进行,以生成还原胺衍生物。
取代: 苯环中的溴原子可以使用亲核取代反应用其他官能团取代。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 有机溶剂中的氢氧化钠或其他强碱。
主要产物
氧化: 相应的氧化物或羟基衍生物。
还原: 还原胺衍生物。
取代: 具有各种官能团的取代苯基衍生物。
科学研究应用
(1S)-1-(4-溴苯基)-2,2-二甲基丙烷-1-胺在科学研究中有多种应用:
化学: 用作合成复杂有机分子的构建块,以及各种有机反应中的试剂。
生物学: 研究其潜在的生物活性以及与生物分子的相互作用。
医药: 研究其潜在的治疗特性以及作为合成药物化合物的先驱。
工业: 用于生产特种化学品,以及作为生产农用化学品和其他工业产品的中间体。
作用机制
(1S)-1-(4-溴苯基)-2,2-二甲基丙烷-1-胺的作用机制涉及其与生物系统中特定分子靶标(如酶或受体)的相互作用。 溴原子和胺基团在与这些靶标结合中起着至关重要的作用,从而导致各种生化效应。 确切的途径和分子相互作用取决于该化合物使用的特定应用和背景。
相似化合物的比较
类似化合物
- (1S)-1-(4-溴苯基)-6,7-二甲基-2-(6-甲基吡啶-2-基)-1H,2H,3H,9H-色烯[2,3-c]吡咯-3,9-二酮
- 四[[(S)-[(1S)-1-(4-溴苯基)-2,2-二苯基环丙烷甲酰基]二铑(II)]
独特性
(1S)-1-(4-溴苯基)-2,2-二甲基丙烷-1-胺由于其特定的手性构型以及同时存在溴原子和二甲基丙烷-1-胺基团而具有独特性。 这种结构特征的组合赋予了其独特的化学和生物学特性,使其在各种研究和工业应用中具有价值。
属性
分子式 |
C11H16BrN |
|---|---|
分子量 |
242.16 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3 |
InChI 键 |
HVHDNWRPTXKTFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)
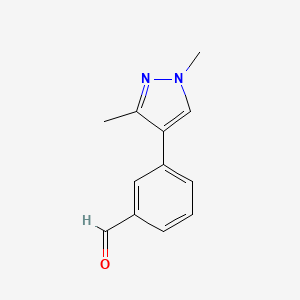
![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)

